molecular formula C14H9ClN2O3S2 B2526550 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate CAS No. 341964-22-5

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

Cat. No.: B2526550
CAS No.: 341964-22-5
M. Wt: 352.81
InChI Key: NIEVZCSOYGTOTH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S2/c15-11-3-7-13(8-4-11)22(18,19)20-12-5-1-10(2-6-12)14-9-21-17-16-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEVZCSOYGTOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily noted for its potential as an anticancer agent . Research indicates that thiadiazole derivatives exhibit significant antiproliferative effects against various human cancer cell lines, including leukemia and melanoma. The presence of the thiadiazole moiety enhances the compound's ability to interact with biological targets, leading to increased efficacy in cancer treatment.

Case Studies

  • Anticancer Activity :
    • A study synthesized several thiadiazole derivatives and evaluated their antiproliferative effects on human cell lines such as HL-60 (myeloid leukemia) and SK-MEL-1 (melanoma). Results showed that these derivatives led to decreased cell viability and induced apoptosis in cancer cells, highlighting their potential as anticancer therapeutics .
  • Urease Inhibition :
    • Another investigation focused on the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, which were evaluated for urease inhibition. The findings demonstrated that these compounds exhibited potent urease inhibition, suggesting a potential application in treating urease-related disorders .

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial activity . The ability of these compounds to penetrate cellular membranes due to their lipophilicity allows them to act against various pathogens.

Research Findings

  • A review highlighted that certain thiadiazole derivatives possess broad-spectrum antimicrobial properties, making them candidates for further development in infectious disease management .

Pharmacological Insights

The pharmacological profile of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate includes:

  • Antiviral Activity : Some derivatives have shown promise against viral infections.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored in preclinical studies.

Summary of Applications

ApplicationDescriptionReferences
Anticancer AgentSignificant antiproliferative effects against various human cancer cell lines.
Urease InhibitionPotent inhibitors of urease enzyme with implications for treating related disorders.
AntimicrobialBroad-spectrum activity against various pathogens.
Anti-inflammatoryModulation of inflammatory pathways with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Structural Differences Key Properties Applications References
4-(1,2,3-Thiadiazol-4-yl)phenyl pivalate Replaces 4-chlorobenzenesulfonate with pivalate (trimethylacetyl) group Higher lipophilicity; AUC = 1 (biomarker specificity) Biomarker in heat stress studies
DX-03-10 (4-(2-((4-(Trifluoromethyl)benzyl)oxy)phenyl)-1,2,3-thiadiazole) Trifluoromethylbenzyl ether replaces sulfonate Enhanced metabolic stability; anticancer activity Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition for cancer therapy
Ovex (4-Chlorophenyl 4-chlorobenzenesulfonate) Lacks thiadiazole ring; dual chlorophenyl groups Acaricidal activity; lower synthetic complexity Pesticide (mite control)
Schiff Base Derivatives (e.g., (E)-5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino-methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate) Schiff base imine linker; pyrazolone substituents Crystallizes with non-classical hydrogen bonds; planar aromatic systems Antimicrobial or enzyme-mimetic applications
Table 2: Activity Profiles
Compound Biological Activity Mechanism Notes
Target Compound Underexplored in vivo; structural similarity suggests Hsp90 inhibition potential Hypothesized to disrupt Hsp90-client protein interactions Preclinical studies needed
4-(1,2,3-Thiadiazol-4-yl)phenyl pivalate Heat stress biomarker (AUC = 1) Correlates with metabolic dysregulation under stress Validated in metabolomic profiling
DX-03-10 IDO1 inhibition (anticancer) Blocks tryptophan-to-kynurenine conversion Synergizes with chemotherapy
Ovex Acaricidal Disrupts mite nervous system Limited mammalian toxicity

Physicochemical Properties

  • Solubility : The target compound’s sulfonate group enhances water solubility compared to pivalate or trifluoromethylbenzyl analogues .
  • Stability : Thiadiazole rings with electron-withdrawing substituents (e.g., nitro, sulfonate) resist proton abstraction, improving stability .

Biological Activity

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is a compound that incorporates the thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, particularly its potential applications in anticancer therapies and other pharmacological effects.

Structure and Synthesis

The compound features a thiadiazole ring linked to a phenyl group and a 4-chlorobenzenesulfonate moiety. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,2,3-thiadiazole derivatives, leading to various substitutions that can enhance biological activity.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
4BrABTA549 (Lung)7.7Inhibition of DNA synthesis without inducing apoptosis
MCF-7 (Breast)22.8Induction of apoptosis in cancer cells
HepG2 (Liver)10.28FAK inhibitory activity linked to cytotoxicity

The anticancer effects are often attributed to mechanisms such as apoptosis induction , DNA synthesis inhibition , and cell cycle arrest . Notably, many thiadiazole derivatives have shown selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated broad-spectrum antimicrobial properties. For example, compounds with halogen substitutions have shown enhanced antibacterial activity against Gram-positive bacteria and antifungal activity against strains like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these activities range from 32 to 42 µg/mL .

Neuroprotective Effects

Recent studies suggest that some thiadiazole derivatives possess neuroprotective properties. For instance, the compound 4BrABT was found to protect neuronal cultures from neurotoxic conditions induced by glutamate and cisplatin. This suggests a potential role in mitigating chemotherapy-associated neurotoxicity .

Study on Anticancer Properties

A study conducted on a series of thiadiazole derivatives demonstrated their effectiveness against multiple cancer cell lines. The results showed that these compounds significantly increased the proportion of apoptotic cells compared to untreated controls, highlighting their potential as anticancer agents .

Study on Neuroprotective Activity

In another investigation focusing on the neuroprotective effects of thiadiazole derivatives, it was reported that certain compounds could prevent apoptosis in astrocytes and oligodendrocytes exposed to cisplatin and excitotoxic conditions. This indicates a promising avenue for developing neuroprotective strategies in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate?

  • Methodological Answer : The compound is synthesized via a two-step process:

Thiadiazole Formation : Cyclization of 3-aminophenyl precursors with sulfurizing agents (e.g., H₂S or Lawesson’s reagent) to form the thiadiazole ring (common in thiadiazole derivatives) .

Sulfonate Esterification : Reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C. The reaction requires inert solvents like dichloromethane and proceeds via nucleophilic substitution .

  • Key Considerations : Monitor reaction progress using TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and sulfonate-linked carbons (δ 125–135 ppm). The thiadiazole S and N atoms deshield adjacent protons .
  • FTIR : Confirms sulfonate S=O stretches (1350–1200 cm⁻¹) and thiadiazole C-S bonds (700–600 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond angles/lengths. The thiadiazole ring often exhibits planar geometry, while sulfonate groups may adopt staggered conformations .

Q. What is the role of the thiadiazole moiety in biological activity?

  • Methodological Answer : The thiadiazole ring acts as a bioisostere for pyridine or imidazole, enhancing binding to enzymatic targets via sulfur and nitrogen interactions. For example, in antifungal studies, the thiadiazole sulfur disrupts fungal cytochrome P450 enzymes . Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., sulfonate) improve metabolic stability .

Advanced Research Questions

Q. How can researchers address low solubility in aqueous media during bioactivity assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Strategies : Temporarily mask the sulfonate group with ester linkages (e.g., acetyl or PEGylated derivatives), which hydrolyze in physiological conditions .
  • Micellar Encapsulation : Employ surfactants like Tween-80 or Pluronic F-127 to enhance dispersion .
    • Validation : Measure solubility via UV-Vis spectroscopy and confirm bioactivity retention using in vitro assays (e.g., MIC tests for antifungals) .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they mitigated?

  • Methodological Answer :

  • Disorder in Thiadiazole/Sulfonate Groups : Common due to rotational flexibility. Mitigate by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters in SHELXL .
  • Twinning : Use the TWIN/BASF commands in SHELXL to model twinned crystals. For severe cases, employ SHELXE for iterative phasing .
  • Example : In a related sulfonate derivative, disorder in the chlorobenzene ring was resolved using restraints on bond lengths and angles .

Q. How can contradictions in SAR studies for thiadiazole-sulfonate derivatives be resolved?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize derivatives with incremental modifications (e.g., replacing 4-chloro with 4-fluoro or methyl groups) and compare bioactivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions. For instance, sulfonate groups may clash with hydrophobic pockets, reducing activity in some targets .
  • Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

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